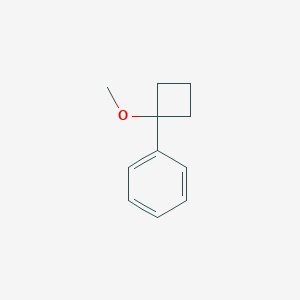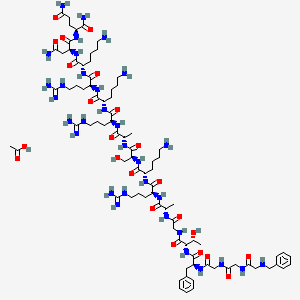
2-(2-(2-Butoxyethoxy)ethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9-Trioxatridecanoic acid is a unique chemical compound known for its hydrophilic properties and its role as a cross-linking reagent. It is widely utilized in various chemical reactions, particularly in the synthesis of biodegradable polymers. The compound is characterized by its three ether linkages and a carboxylic acid group, making it highly versatile in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9-trioxatridecanoic acid typically involves the reaction of ethylene glycol with oxalic acid under controlled conditions. The process includes multiple steps of esterification and hydrolysis to achieve the final product. The reaction conditions often require a catalyst, such as sulfuric acid, and temperatures ranging from 60°C to 80°C to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 3,6,9-trioxatridecanoic acid is scaled up using continuous flow reactors. This method ensures a consistent supply of the compound with high purity. The industrial process also incorporates advanced purification techniques, such as distillation and crystallization, to remove any impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3,6,9-Trioxatridecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ether linkages in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles replace the ether groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydride in aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
3,6,9-Trioxatridecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in the synthesis of biodegradable polymers and polycarbonate-esters.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3,6,9-trioxatridecanoic acid involves its ability to form stable cross-links between molecules. This cross-linking capability is due to the presence of multiple ether and carboxylic acid groups, which can interact with various functional groups in other molecules. The molecular targets include hydroxyl and amine groups, leading to the formation of stable covalent bonds. The pathways involved in these interactions are primarily based on nucleophilic substitution and esterification reactions .
Comparison with Similar Compounds
- Perfluoro-3,6,9-trioxatridecanoic acid
- Perfluoro-3,6,9-trioxadecanoic acid
- Perfluoro (4-methoxy butanoic) acid
Comparison: 3,6,9-Trioxatridecanoic acid stands out due to its unique combination of hydrophilic and lipophilic properties, which are not as pronounced in similar compounds. Additionally, its ability to form stable cross-links makes it highly valuable in the synthesis of biodegradable polymers, a feature that is less prominent in its analogs .
Properties
CAS No. |
75427-76-8 |
|---|---|
Molecular Formula |
C10H20O5 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-[2-(2-butoxyethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C10H20O5/c1-2-3-4-13-5-6-14-7-8-15-9-10(11)12/h2-9H2,1H3,(H,11,12) |
InChI Key |
UUDGIIFVQITGGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-Dioxabicyclo[4.1.0]heptane](/img/structure/B14759685.png)


![3,4-bis[[[(2S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B14759702.png)
![(3S,5S,10S,12R,13S,14S,17R)-3,5,12,14-tetrahydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14759715.png)




![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate](/img/structure/B14759739.png)
![8,9,17,18-Tetraoxadispiro[6.2.6~10~.2~7~]octadecane](/img/structure/B14759743.png)
